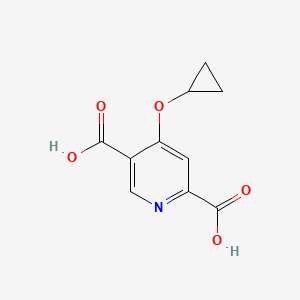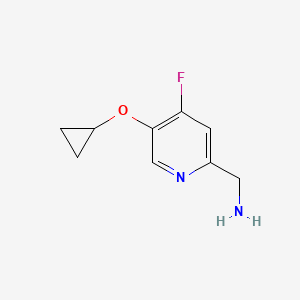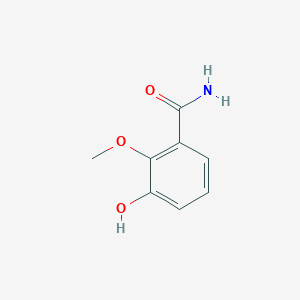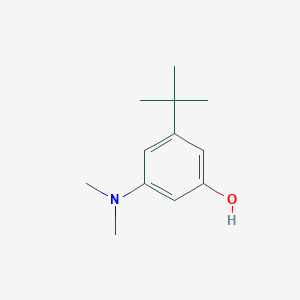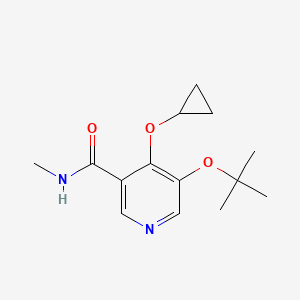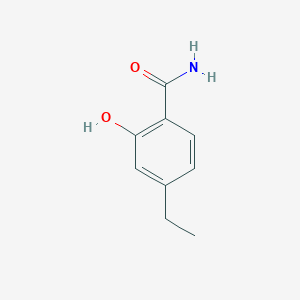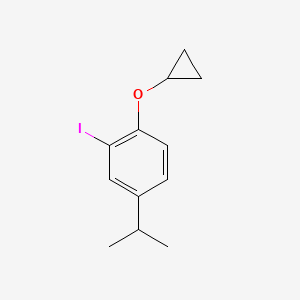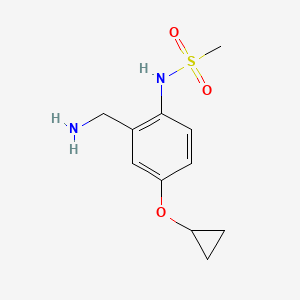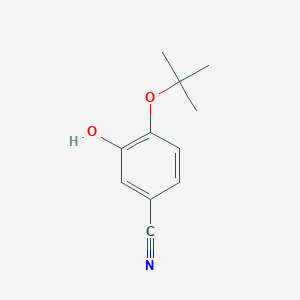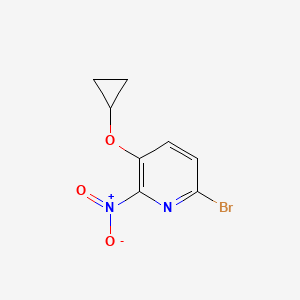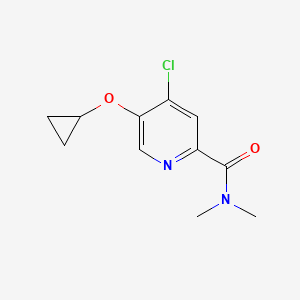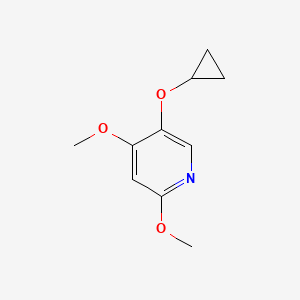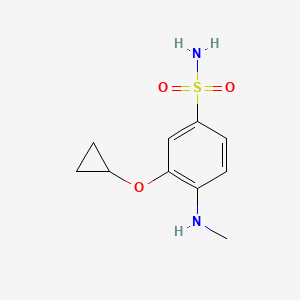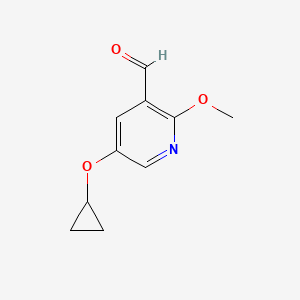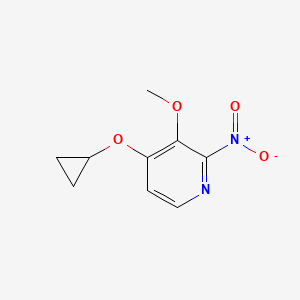
4-Cyclopropoxy-3-methoxy-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound is part of the nitropyridine family, which is known for its diverse applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methoxy-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form the nitropyridine N-oxide, followed by a reaction with phosphorus trichloride to yield the final product . This method ensures high selectivity and yield, making it suitable for industrial applications.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of potentially explosive intermediates and allows for safe scale-up . The use of microreaction technology enhances the efficiency and safety of the process by providing precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-methoxy-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Nitropyridine: Lacks both the methoxy and cyclopropoxy groups.
Uniqueness: 4-Cyclopropoxy-3-methoxy-2-nitropyridine is unique due to the presence of both the methoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-methoxy-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-8-7(15-6-2-3-6)4-5-10-9(8)11(12)13/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
GRAIZNLWWSUQAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


